molecular formula C13H24O3S B016121 Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate CAS No. 136558-13-9

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Cat. No. B016121
M. Wt: 260.39 g/mol
InChI Key: JOLZUPPVNMMVAK-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C13H24O3S . It has a molecular weight of 260.4 .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 16 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 sulfide .

Scientific Research Applications

Synthesis of Heterocyclic Molecules

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry, and Synthetic Chemistry

Summary

Tetronic acid, represented by Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate , serves as a versatile synthon in the synthesis of heterocyclic compounds. Researchers have extensively investigated this compound due to its crucial role in creating heterocycles, which are essential in both pharmaceutical and biological contexts. Heterocyclic frameworks containing nitrogen and oxygen atoms are abundant in natural compounds and exhibit significant biological and pharmaceutical activities .

Results and Outcomes

The outcomes of these syntheses vary depending on the specific heterocyclic framework targeted. Researchers have successfully prepared a variety of heterocyclic molecules using tetronic acid as a precursor. Quantitative data, such as yields and purity, can be obtained through rigorous characterization methods. These synthesized heterocycles may find applications in drug discovery, materials science, and other fields .

Optical Properties of Heterocyclic Aldehydes

Specific Scientific Field

Materials Chemistry, Supramolecular Chemistry

Summary

Heterocyclic aldehydes derived from tetronic acid exhibit diverse optical properties. Their reactivity allows for the creation of more complex compounds. Researchers explore these aldehydes for applications in medicinal chemistry, materials science, and supramolecular systems. The design of molecular recognition systems often involves these versatile molecules .

Experimental Procedures

Results and Outcomes

The outcomes include insights into the optical properties of these aldehydes, which can guide their application in various fields. Researchers aim to tailor their properties for specific uses, such as designing fluorescent dyes or functional materials .

Building Blocks for Functional Materials

Specific Scientific Field

Materials Chemistry, Organic Synthesis

Summary

Tetronic acid derivatives, including Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate , serve as building blocks for functional materials. Notably, benzo[1,2-d;4,5-d′]bis[1,3]dithioles, which are important in fluorescent dyes, conjugated polymers, and stable radicals, can be synthesized using tert-butyl aryl sulfides. These materials find applications in optoelectronics and other areas .

Experimental Procedures

Results and Outcomes

Researchers obtain functional materials with tailored properties, contributing to advancements in materials science and technology .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary statements include P261, P302, P305, P338, P351, and P352 .

properties

IUPAC Name

ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLZUPPVNMMVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393810
Record name Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

CAS RN

136558-13-9
Record name Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a reaction flask containing tetrahydrofuran (5.0-fold, V/W of starting material) was added 5-bromo-2,2-dimethyl-4-oxo-pentanoic acid ethyl ester (1.0 eq) under nitrogen. The mixture was cooled to a temperature of −5-0° C., and a solution of 2-methyl-2-propanethiol (1.2 eq) and triethylamine (1.25 eq) was added while maintaining the temperature below 0° C. The reaction was stirred at room temperature for 25 hours, and then hexane (3.0-fold, V/W of starting material) was slowly added. After agitating for 30 minutes, the solid material was removed by filtration and washed with 50% ethyl acetate/hexane solution. The filtrate was concentrated under reduced pressure to give the desired product, which was taken on to the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a reaction flask containing THF (5.0-fold, V/W of starting material) was added 5-bromo-2,2-dimethyl-4-oxo-pentanoic acid ethyl ester (1.0 eq) under N2. The mixture was cooled to a temperature of −5-0° C., and a solution of 2-methyl-2-propanethiol (1.2 eq) and triethylamine (1.25 eq) was added while maintaining the temperature below 0° C. The reaction was stirred at room temperature for 25 hours, and then hexane (3.0-fold, V/W of starting material) was slowly added. After agitating for 30 minutes, the solid material was removed by filtration and washed with 50% EtOAc/hexane solution. The filtrate was concentrated under reduced pressure to give the desired product, which was taken on to the next step without further purification.
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